2,8-Dibromodibenzothiophène 5,5-dioxyde

Vue d'ensemble

Description

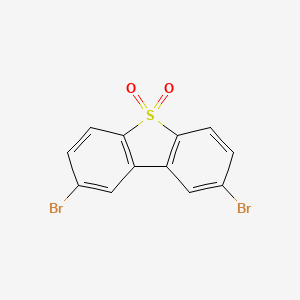

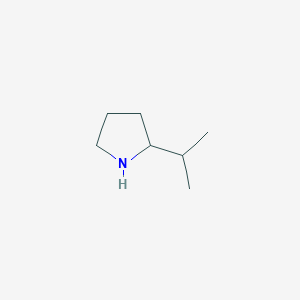

2,8-Dibromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H6Br2O2S . It has a molecular weight of 374.05 g/mol . The compound is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes .

Synthesis Analysis

2,8-Dibromodibenzothiophene was synthesized from dibenzothiophene with bromine in chloroform. Further oxidation of 2,8-dibromodibenzothiophene with dihydrogen peroxide in acetic acid gives 2,8-dibromodibenzothiophene-5,5-dioxide .Molecular Structure Analysis

The structure of 2,8-Dibromodibenzothiophene 5,5-dioxide can be considered as a biphenyl further bridged with a sulfur atom .Chemical Reactions Analysis

2,8-Dibromodibenzothiophene is used as a starting material or intermediate for synthesizing novel 2,8-disubstituted dibenzothiophenes via palladium-catalyzed C-N or C-C bond formation .Physical And Chemical Properties Analysis

The compound has a melting point of 361°C . Other computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .Applications De Recherche Scientifique

Intermédiaires de Synthèse Organique

Le 2,8-Dibromodibenzothiophène 5,5-dioxyde est utilisé comme intermédiaire en synthèse organique. Il joue un rôle dans diverses réactions chimiques grâce à ses atomes de brome réactifs qui peuvent être substitués par d'autres groupes pour créer divers composés organiques .

Intermédiaires Pharmaceutiques

Ce composé est également utilisé comme intermédiaire dans la fabrication pharmaceutique. Il est impliqué dans la synthèse de divers médicaments, contribuant au développement de nouveaux médicaments .

Cellules Solaires à Perovskite

Dans le domaine des énergies renouvelables, le this compound est utilisé pour améliorer l'efficacité des cellules solaires à pérovskite. Il contribue à inhiber l'oxydation de l'étain et à passiver les défauts au sein des films de pérovskite, ce qui conduit à une durée de vie des porteurs et à une qualité cristalline plus élevées .

Blocs de Construction de Semi-conducteurs Organiques

Le composé sert de bloc de construction pour les semi-conducteurs organiques. Ces matériaux sont essentiels au développement de dispositifs électroniques tels que les transistors et les diodes électroluminescentes (LED) .

Mécanisme D'action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an intermediate in organic synthesis and pharmaceutical production, its mode of action would likely depend on the specific reactions it is involved in and the final products it is used to produce .

Pharmacokinetics

As a chemical intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .

Result of Action

As an intermediate in organic synthesis and pharmaceutical production, its effects would likely depend on the specific reactions it is involved in and the final products it is used to produce .

Action Environment

As an intermediate in organic synthesis and pharmaceutical production, these factors would likely depend on the specific context .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,8-Dibromodibenzothiophene 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. The compound also interacts with proteins involved in cell signaling pathways, affecting their activity and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .

Cellular Effects

The effects of 2,8-Dibromodibenzothiophene 5,5-dioxide on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 2,8-Dibromodibenzothiophene 5,5-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,8-Dibromodibenzothiophene 5,5-dioxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2,8-Dibromodibenzothiophene 5,5-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

2,8-Dibromodibenzothiophene 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2,8-Dibromodibenzothiophene 5,5-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential .

Subcellular Localization

2,8-Dibromodibenzothiophene 5,5-dioxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .

Propriétés

IUPAC Name |

2,8-dibromodibenzothiophene 5,5-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGCKZCEDNBNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)

![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)

![1-[(3-Nitrophenyl)sulfonyl]piperazine](/img/structure/B1350861.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)

![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)